2-Methyl-2H-indazol-3-amine CAS number and properties
2-Methyl-2H-indazol-3-amine CAS number and properties
An In-Depth Technical Guide to 2-Methyl-2H-indazol-3-amine (CAS: 97990-19-7): Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-2H-indazol-3-amine, identified by CAS number 97990-19-7. As a key heterocyclic building block, this compound is of significant interest to researchers in medicinal chemistry and drug development. This document delineates its chemical and physical properties, provides a detailed analysis of its spectroscopic signature, explores plausible synthetic routes and characteristic reactivity, and discusses its applications as a crucial intermediate in the synthesis of pharmacologically active agents. Safety and handling protocols are also outlined to ensure its proper use in a research environment.
Introduction: The Indazole Scaffold in Modern Drug Discovery
Nitrogen-containing heterocycles are foundational scaffolds in the development of new therapeutic agents. Among these, the indazole nucleus—a bicyclic system comprising a benzene ring fused to a pyrazole ring—stands out as a "privileged structure."[1][2] Indazole derivatives are rarely found in nature but are prevalent in synthetic compounds that exhibit a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, anti-HIV, and antimicrobial properties.[1][2]
The structural rigidity of the indazole core, combined with its capacity for hydrogen bonding and diverse functionalization, makes it an ideal framework for interacting with biological targets like protein kinases.[3] The system can exist in two primary tautomeric forms, 1H-indazole and 2H-indazole. While the 1H-tautomer is generally more stable, the 2H-isomers are crucial components of numerous bioactive molecules.[1] Consequently, synthetic strategies that provide regioselective access to functionalized 2H-indazoles are of high value. This guide focuses specifically on 2-Methyl-2H-indazol-3-amine, a key intermediate that provides the precise N2-methylation and C3-amination pattern sought after in the design of targeted therapeutics.
Core Compound Profile: 2-Methyl-2H-indazol-3-amine
Chemical Structure and Identifiers
2-Methyl-2H-indazol-3-amine is a substituted indazole where a methyl group is fixed at the N2 position of the pyrazole ring, and a primary amine is located at the C3 position. This substitution pattern locks the molecule in the less common, but synthetically valuable, 2H-tautomeric form.
Caption: Chemical structure of 2-Methyl-2H-indazol-3-amine.
Physicochemical and Handling Properties
The key properties and handling information for this compound are summarized below. While experimental data for properties like melting and boiling points are not widely reported in the literature, computed values and supplier information provide a useful profile.
| Property | Value | Source(s) |
| CAS Number | 97990-19-7 | [4][5][6][7] |
| Molecular Formula | C₈H₉N₃ | [5][6] |
| Molecular Weight | 147.18 g/mol | [4][5][6] |
| IUPAC Name | 2-methyl-2H-indazol-3-amine | [6] |
| Synonyms | 3-Amino-2-methyl-2H-indazole, 2-methylindazol-3-amine | [4] |
| Appearance | Solid | |
| Purity | Typically ≥95% | |
| Storage Conditions | Store at 2-8°C, sealed, dry, and protected from light. | |
| LogP | 1.73670 (Calculated) | [4] |
Analytical Characterization
Structural confirmation is paramount in synthesis. The following sections detail the expected spectroscopic data used to verify the identity and purity of 2-Methyl-2H-indazol-3-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals confirming the key structural features. Based on data from similar structures like 6-amino-2-methyl-2H-indazole, the following peaks can be predicted:[8]
-
A singlet around 3.9-4.2 ppm corresponding to the three protons of the N-CH₃ group. Its integration value of 3H and singlet multiplicity are definitive for this feature.
-
A broad singlet in the region of 4.0-5.5 ppm corresponding to the two protons of the C3-NH₂ group. This peak's chemical shift can vary with solvent and concentration, and it will exchange with D₂O.
-
A complex multiplet pattern in the aromatic region, typically between 6.5-7.8 ppm , corresponding to the four protons on the benzene ring.
-
-
¹³C NMR: The carbon NMR spectrum should display 8 distinct signals, consistent with the molecular formula.[6]
-
One signal in the aliphatic region (~35-45 ppm ) for the N-CH₃ carbon.
-
Seven signals in the aromatic/heterocyclic region (~110-150 ppm ) for the carbons of the indazole core.
-
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is a key tool for confirming molecular weight. The GC-MS data for this compound shows a prominent molecular ion peak (M⁺) at m/z = 147 , corresponding to the molecular weight of the parent molecule.[6]
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present. For 2-Methyl-2H-indazol-3-amine, the following characteristic absorption bands are expected:
-
N-H Stretching: As a primary amine, two distinct, sharp to medium bands are expected in the 3300-3450 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.
-
N-H Bending: A medium to strong scissoring vibration should appear around 1580-1650 cm⁻¹ .
-
C-H Stretching: Aromatic C-H stretches will be visible just above 3000 cm⁻¹ , while aliphatic C-H stretches from the methyl group will appear just below 3000 cm⁻¹ .
-
C=C and C=N Stretching: Aromatic ring and heterocyclic stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: A strong band corresponding to the aromatic amine C-N stretch is expected in the 1250-1335 cm⁻¹ region.
Synthesis and Chemical Reactivity
Synthetic Strategies for the 2H-Indazole-3-amine Core
The regioselective synthesis of 2-substituted-2H-indazoles is a persistent challenge, as alkylation of the parent indazole often favors the thermodynamically more stable N1 position.[9] However, several strategies have been developed to overcome this.
-
Reductive Cyclization: A common and effective method involves the reductive cyclization of an o-nitrobenzaldimine precursor. Condensation of an o-nitrobenzaldehyde with methylamine would generate the imine, which can then be cyclized using a reducing agent like tri-n-butylphosphine to form the N-N bond and yield the 2-methyl-2H-indazole core.[10]
-
Multi-component Reactions: Copper-catalyzed three-component reactions of a 2-bromobenzaldehyde, a primary amine (e.g., methylamine), and sodium azide provide a direct route to 2-substituted 2H-indazoles.[3][10]
-
From 2-Halobenzonitriles: A practical route to 3-aminoindazoles involves the reaction of hydrazines with 2-halobenzonitriles.[11] For the target molecule, reacting 2-fluorobenzonitrile with methylhydrazine in the presence of a suitable base is a plausible and direct pathway.
Plausible Synthetic Workflow
The following workflow, based on the reaction of a 2-halobenzonitrile with methylhydrazine, represents a direct and efficient approach to synthesizing the target compound. The choice of a fluorine substituent on the benzonitrile is often preferred due to its high reactivity in nucleophilic aromatic substitution.
Caption: Plausible synthetic workflow for 2-Methyl-2H-indazol-3-amine.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 2-fluorobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (2.0 eq) and methylhydrazine (1.2 eq).
-
Heating: Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by silica gel column chromatography to yield the final product.
-
Validation: Confirm the structure and purity of the isolated solid using NMR, MS, and IR spectroscopy as detailed in Section 3.0.
Key Reactivity Profile
The chemical reactivity of 2-Methyl-2H-indazol-3-amine is dominated by its primary amino group, making it a versatile intermediate.
-
N-Acylation/Alkylation: The C3-amino group readily reacts with acyl chlorides, anhydrides, or alkyl halides to form amide or secondary/tertiary amine derivatives.
-
Cyclocondensation Reactions: In modern organic synthesis, 3-aminoindazoles are valuable partners in cyclocondensation reactions. For instance, they can react with 1,3-dicarbonyl compounds or their equivalents in Lewis acid-promoted [3+3] annulations to construct fused polycyclic systems like pyrimido[1,2-b]indazoles, which are themselves of pharmacological interest.[12]
Applications in Medicinal Chemistry and Drug Development
Role as a Key Intermediate for Kinase Inhibitors
The primary application of 2-Methyl-2H-indazol-3-amine is as a highly specialized building block in the synthesis of complex drug molecules. The indazole scaffold is a proven bioisostere of purine, allowing it to effectively target the ATP-binding sites of protein kinases. Many potent kinase inhibitors require a specific substitution pattern, and this compound provides the N2-methyl-C3-amine core. For example, 3-aminoindazole derivatives have been pivotal in the development of potent inhibitors for targets like Anaplastic Lymphoma Kinase (ALK), a key driver in certain cancers.[1] The drug Entrectinib, an ALK inhibitor, is a prominent example derived from a 3-aminoindazole starting material.[1]
Logical Relationship: From Building Block to Bioactive Compound
The value of 2-Methyl-2H-indazol-3-amine lies in its ability to be incorporated into a larger molecular framework, where the indazole core serves as the primary pharmacophore for kinase binding, and the C3-amine acts as a chemical handle for further elaboration.
Caption: Logical flow from intermediate to biological action.
Patent Landscape and Future Directions
The patent literature is rich with indazole derivatives for a multitude of therapeutic applications, from oncology to infectious diseases.[2][13] The continued exploration of kinase inhibitors and other targeted therapies ensures that demand for well-defined intermediates like 2-Methyl-2H-indazol-3-amine will remain high. Future research will likely focus on developing even more efficient and regioselective synthetic routes and expanding the library of complex molecules derived from this versatile scaffold.
Safety and Handling
Hazard Identification
2-Methyl-2H-indazol-3-amine is classified as an irritant and requires careful handling.
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | |
| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313 |
Recommended Handling Procedures
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile gloves and a lab coat. Ensure gloves are inspected prior to use and changed if contaminated.
-
Respiratory Protection: Not typically required if handled in a fume hood. If dusts are generated, use an approved particulate respirator.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
References
-
Request PDF. (n.d.). Oxidant-Controlled Divergent Reactivity of 3-Aminoindazoles. ResearchGate. Retrieved January 6, 2026, from [Link]
-
Request PDF. (n.d.). Rapid Access to 3-Aminoindazoles from Nitriles with Hydrazines: A Strategy to Overcome the Basicity Barrier Imparted by Hydrazines. ResearchGate. Retrieved January 6, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-methylindazol-3-amine. Retrieved January 6, 2026, from [Link]
-
Hosokawa, S., et al. (n.d.). Supporting Information. Wiley-VCH. Retrieved January 6, 2026, from [Link]
-
Matsuda, T., et al. (1987). Studies on 3-Aminoindazoles. I. Synthesis of 1- or 3-(Substituted 3-Amino)indazoles. Chemical and Pharmaceutical Bulletin, 35(6), 2292-2299. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). 2-Methyl-2H-indazol-3-amine. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
-
Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved January 6, 2026, from [Link]
-
Wei, L., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(15), 4475. Retrieved January 6, 2026, from [Link]
-
Li, W., et al. (2013). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. Organic Letters, 15(1), 84-87. Retrieved January 6, 2026, from [Link]
-
J-STAGE. (n.d.). Studies on 3-Aminoindazoles. I. Synthesis of 1-or 3- (Substituted 3-Amino) indazoles. Retrieved January 6, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved January 6, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved January 6, 2026, from [Link]
-
ChemSigma. (n.d.). 97990-19-7 2H-Indazol-3-amine, 2-methyl-. Retrieved January 6, 2026, from [Link]
-
SpectraBase. (n.d.). 2H-Indazol-3-amine, N-methyl-2-phenyl- [FTIR]. Retrieved January 6, 2026, from [Link]
-
Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 2(4), 519–521. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Retrieved January 6, 2026, from [Link]
-
MDPI. (2017). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Retrieved January 6, 2026, from [Link]
-
NIST. (n.d.). 2-Methyl-5-nitro-2H-indazole. NIST WebBook. Retrieved January 6, 2026, from [Link]
- Google Patents. (2019). WO2019046467A1 - Therapeutic indazoles.
-
MDPI. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved January 6, 2026, from [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caribjscitech.com [caribjscitech.com]
- 4. nbinno.com [nbinno.com]
- 5. 97990-19-7 | 2-Methyl-2H-indazol-3-amine - Moldb [moldb.com]
- 6. 2-Methyl-2H-indazol-3-amine | C8H9N3 | CID 590075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 97990-19-7 2H-Indazol-3-amine, 2-methyl- [chemsigma.com]
- 8. 6-AMINO-2-METHYL-2H-INDAZOLE(50593-30-1) 1H NMR spectrum [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. 2H-Indazole synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. WO2019046467A1 - Therapeutic indazoles - Google Patents [patents.google.com]
